molecular formula C26H26Cl3N3O2 B025246 7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one CAS No. 102192-59-6

7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one

Cat. No.: B025246
CAS No.: 102192-59-6
M. Wt: 518.9 g/mol
InChI Key: RTWDMXQOZFHAKB-UHFFFAOYSA-N
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Description

7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one likely involves multiple steps, including the formation of the acridine core, chlorination, and the introduction of the piperidine and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow chemistry and process optimization would be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

Biology

In biology, it might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acridine derivatives or molecules with similar functional groups. Examples could be:

  • 9-Aminoacridine
  • Acriflavine
  • Proflavine

Uniqueness

The uniqueness of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one could lie in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.

Properties

CAS No.

102192-59-6

Molecular Formula

C26H26Cl3N3O2

Molecular Weight

518.9 g/mol

IUPAC Name

7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one

InChI

InChI=1S/C26H26Cl3N3O2/c1-14-4-3-5-15(2)31(14)30-22-10-16(19-8-6-18(28)13-21(19)29)11-24-25(22)26(33)20-12-17(27)7-9-23(20)32(24)34/h6-9,12-16,34H,3-5,10-11H2,1-2H3

InChI Key

RTWDMXQOZFHAKB-UHFFFAOYSA-N

SMILES

CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C

Canonical SMILES

CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C

Synonyms

7-Chloro-3-[2,4-dichlorophenyl]-1-[[2,6-dimethyl-1-piperidinyl]imino]- 1,3,4,10-tetrahydro-10-hydroxy-9(2H)-acridinone

Origin of Product

United States

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